molecular formula C7H10N2O2 B8483960 Ethyl (2-cyanoaziridin-1-yl)acetate CAS No. 75984-86-0

Ethyl (2-cyanoaziridin-1-yl)acetate

Cat. No. B8483960
M. Wt: 154.17 g/mol
InChI Key: SBSCIUUGENBGCC-UHFFFAOYSA-N
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Patent
US04410532

Procedure details

reaction of 2-bromo-3-(carbethoxymethylamino)-propionitrile hydrochloride (prepared by reacting 2,3-dibromopropionitrile with glycine ethyl ester; m.p. 70°-75° C.) with triethanolamine gives ethyl 2-cyano-1-aziridine-acetate; b.p.0.1 : 88°-90° C.; yield 34% of theory;
Name
2-bromo-3-(carbethoxymethylamino)-propionitrile hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Br[CH:3]([CH2:6][NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]#[N:5].N(CCO)(CCO)CCO>>[C:4]([CH:3]1[CH2:6][N:7]1[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:5] |f:0.1|

Inputs

Step One
Name
2-bromo-3-(carbethoxymethylamino)-propionitrile hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC(C#N)CNCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1N(C1)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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